3,3'-Oxybis-1-propanol monobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Oxybis-1-propanol monobenzoate: is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.2796 g/mol It is a derivative of 3,3’-oxydipropanol, where one of the hydroxyl groups is esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxybis-1-propanol monobenzoate typically involves the esterification of 3,3’-oxydipropanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of 3,3’-Oxybis-1-propanol monobenzoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as chromatography or crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3’-Oxybis-1-propanol monobenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the benzoate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or acidic catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: 3,3’-Oxybis-1-propanol monobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations .
Biology: In biological research, this compound can be used as a model molecule to study ester hydrolysis and other enzymatic reactions. It serves as a substrate for esterases and other enzymes involved in metabolic pathways .
Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and plasticizers. Its chemical stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3,3’-Oxybis-1-propanol monobenzoate primarily involves its hydrolysis to release 3,3’-oxydipropanol and benzoic acid. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. The released benzoic acid can further participate in various biochemical pathways .
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Metabolic Pathways: Involving the breakdown and utilization of benzoic acid and 3,3’-oxydipropanol.
Comparison with Similar Compounds
3,3’-Oxydipropanol: The parent compound, which lacks the benzoate ester group.
1,3-Propanediol: A simpler diol with similar reactivity but different physical properties.
Benzoic Acid Esters: Other esters of benzoic acid with different alcohols.
Uniqueness: 3,3’-Oxybis-1-propanol monobenzoate is unique due to its dual functional groups (ether and ester), which allow for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile in various chemical and industrial processes .
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)propyl benzoate |
InChI |
InChI=1S/C13H18O4/c14-8-4-9-16-10-5-11-17-13(15)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2 |
InChI Key |
RNCWYKPVFDLWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.